3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[3,4-b][1,4]oxazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring, and a nitrile group at the 7th position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization and nitrile formation. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group and the fused ring system play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile: Lacks the methyl group at the 3rd position.
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile: Different fusion pattern of the pyridine and oxazine rings.
Uniqueness
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile is unique due to the presence of the methyl group at the 3rd position, which can influence its chemical reactivity and biological activity. The specific fusion pattern of the rings also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile |
InChI |
InChI=1S/C9H7N3O2/c1-5-9(13)12-7-2-6(3-10)11-4-8(7)14-5/h2,4-5H,1H3,(H,12,13) |
InChI Key |
ZXHGHUNRHHWEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=NC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.